Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the piperidine ring, which imparts unique chemical properties to the compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Scientific Research Applications
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Safety and Hazards
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate were not found, it’s worth noting that similar compounds have been used in the development of targeted protein degradation . This suggests potential applications in the field of drug development and therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- N-Boc-4-piperidineacetaldehyde
- 1-Boc-4-piperidone
Uniqueness
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings and the presence of a tert-butyl group, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-13(8-12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKORSMETBZBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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